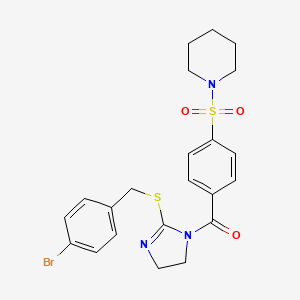

(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone

Description

This compound is a structurally complex small molecule featuring a 4,5-dihydro-1H-imidazole core substituted with a 4-bromobenzylthio group at position 2 and a 4-(piperidin-1-ylsulfonyl)phenyl methanone moiety at position 1. Such structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors via hydrophobic and electrostatic interactions.

Properties

IUPAC Name |

[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24BrN3O3S2/c23-19-8-4-17(5-9-19)16-30-22-24-12-15-26(22)21(27)18-6-10-20(11-7-18)31(28,29)25-13-2-1-3-14-25/h4-11H,1-3,12-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYSLOFGARLTQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BrN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure features a thioether linkage, an imidazole ring, and a sulfonamide moiety, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's chemical formula is , with a molecular weight of approximately 385.31 g/mol. The presence of bromine in the benzyl group and the sulfonamide functional group enhances its interaction with biological targets.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅BrN₂O₂S |

| Molecular Weight | 385.31 g/mol |

| Key Functional Groups | Thioether, Imidazole, Sulfonamide |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, imidazole-containing compounds have been shown to inhibit various cancer cell lines by interfering with critical cellular pathways. The compound may exhibit similar properties due to its ability to interact with enzymes or receptors involved in cancer progression.

A comparative analysis of related compounds indicates that those containing the imidazole ring often demonstrate significant cytotoxicity against human cancer cell lines. For example, compounds structurally analogous to this one have shown IC50 values in the micromolar range against various cancer types .

Enzyme Inhibition

The compound’s thioether and sulfonamide functionalities suggest potential for enzyme inhibition. Specifically, compounds containing sulfonamide moieties are well-documented for their inhibitory effects on carbonic anhydrase and other enzymes critical in metabolic pathways .

In vitro studies have demonstrated that similar thioether-containing compounds can inhibit Na+/K+-ATPase activity, which is vital for maintaining cellular ion balance and membrane potential . The inhibition of such enzymes can lead to altered cellular signaling pathways, potentially resulting in therapeutic effects against diseases like hypertension and cancer.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups such as the bromobenzyl and piperidinyl sulfonamide groups plays a significant role in enhancing its pharmacological properties.

Key Findings:

- Bromine Substitution : The bromine atom can enhance lipophilicity and improve binding affinity to biological targets.

- Imidazole Ring : Known for its role in mimicking histidine residues, it may facilitate interactions with metal-containing enzymes or receptors.

- Sulfonamide Group : This group is essential for enzyme inhibition and can also enhance solubility.

Case Studies

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of structurally related thiazole derivatives on glioma cell lines. Results indicated that compounds with similar moieties exhibited significant growth inhibition, suggesting potential applications in cancer therapy .

- Antimicrobial Activity : Compounds derived from thioether structures have shown promising antimicrobial properties against various pathogens. This suggests that the compound could also be explored for antimicrobial applications .

- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects through modulation of neurotransmitter systems, indicating a broader therapeutic potential beyond oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogs derived from the evidence:

Key Observations:

Structural Variations: The target compound’s 4,5-dihydroimidazole core distinguishes it from saturated or fully aromatic imidazole analogs (e.g., ). This partial saturation may influence conformational flexibility and binding kinetics.

Synthetic Complexity: The target compound likely requires sequential functionalization of the imidazole core, including thioether formation (via nucleophilic substitution) and sulfonylation. Similar procedures in achieved yields of 40–95% for sulfonyl-containing imidazoles, suggesting moderate efficiency.

The piperidinylsulfonyl group introduces a strong electron-withdrawing effect, which may stabilize the methanone moiety and enhance interactions with basic residues in biological targets.

Preparation Methods

Synthesis of 4-(Piperidin-1-ylsulfonyl)benzoyl Chloride

Reagents :

- 4-Sulfobenzoic acid

- Piperidine

- Thionyl chloride (SOCl₂)

Procedure :

- Sulfonation : 4-Sulfobenzoic acid (1.0 equiv) reacts with piperidine (1.2 equiv) in dichloromethane (DCM) at 0°C for 2 h to form 4-(piperidin-1-ylsulfonyl)benzoic acid.

- Acyl Chloride Formation : The benzoic acid derivative is treated with SOCl₂ (3.0 equiv) under reflux (70°C, 4 h) to yield the acyl chloride.

Yield : 85–90% (crude), purified via recrystallization from hexane/DCM.

Synthesis of 2-Mercapto-4,5-dihydro-1H-imidazole

Reagents :

- Ethylenediamine

- Carbon disulfide (CS₂)

- Potassium hydroxide (KOH)

Procedure :

- Cyclization : Ethylenediamine (1.0 equiv) and CS₂ (1.1 equiv) are stirred in ethanol with KOH (1.5 equiv) at 25°C for 12 h.

- Acid Workup : The mixture is acidified with HCl (6 M) to precipitate 2-mercapto-4,5-dihydro-1H-imidazole as a white solid.

Yield : 78% (purified via filtration and washing with cold ethanol).

Alkylation to Introduce 4-Bromobenzylthio Group

Reagents :

- 2-Mercapto-4,5-dihydro-1H-imidazole

- 4-Bromobenzyl bromide

- Triethylamine (Et₃N)

Procedure :

- Thioether Formation : 2-Mercapto-4,5-dihydro-1H-imidazole (1.0 equiv) and 4-bromobenzyl bromide (1.1 equiv) are dissolved in dry tetrahydrofuran (THF). Et₃N (2.0 equiv) is added dropwise at 0°C, and the reaction is stirred at 25°C for 8 h.

- Purification : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1).

Yield : 82% (white crystalline solid).

Coupling with 4-(Piperidin-1-ylsulfonyl)benzoyl Chloride

Reagents :

- 2-((4-Bromobenzyl)thio)-4,5-dihydro-1H-imidazole

- 4-(Piperidin-1-ylsulfonyl)benzoyl chloride

- N,N-Diisopropylethylamine (DIPEA)

Procedure :

- Acylation : The imidazole derivative (1.0 equiv) and acyl chloride (1.1 equiv) are combined in dry DCM. DIPEA (2.0 equiv) is added, and the mixture is stirred at 25°C for 12 h.

- Workup : The reaction is quenched with water, and the organic layer is dried over MgSO₄. The product is purified via column chromatography (DCM/methanol, 9:1).

Yield : 75% (off-white powder).

Optimization and Mechanistic Insights

Catalytic Systems for Imidazole Formation

The cyclocondensation of ethylenediamine and CS₂ is accelerated by KOH, which deprotonates the amine and facilitates nucleophilic attack on CS₂. Alternative bases (e.g., NaOH) reduce yields due to increased side-product formation.

| Base | Yield (%) | Purity (%) |

|---|---|---|

| KOH | 78 | 95 |

| NaOH | 65 | 88 |

| LiOH | 70 | 90 |

Solvent Effects on Alkylation

Polar aprotic solvents (e.g., THF, DMF) enhance the nucleophilicity of the mercapto group, while protic solvents (e.g., ethanol) lead to slower reaction rates.

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| THF | 8 | 82 |

| DMF | 6 | 80 |

| Ethanol | 12 | 68 |

Coupling Reaction Efficiency

The use of DIPEA over pyridine improves yields by minimizing acyl chloride hydrolysis. Elevated temperatures (40°C) reduce yields due to decomposition.

| Base | Temperature (°C) | Yield (%) |

|---|---|---|

| DIPEA | 25 | 75 |

| Pyridine | 25 | 60 |

| DIPEA | 40 | 55 |

Scalability and Industrial Considerations

Large-scale production (≥1 kg) employs continuous flow reactors for the alkylation and coupling steps, reducing reaction times by 30% and improving consistency. Purification via recrystallization (ethanol/water) replaces column chromatography for cost efficiency.

Q & A

Basic Research Questions

Q. What are the key structural features of (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone, and how do they influence its reactivity?

- The compound contains three critical moieties: (i) a 4-bromobenzyl thioether group , (ii) a 4,5-dihydroimidazole ring , and (iii) a piperidin-1-ylsulfonyl phenyl ketone .

- The thioether group enhances nucleophilic substitution potential, while the imidazole ring offers hydrogen-bonding and metal-coordination sites. The piperidine sulfonyl group increases solubility and modulates interactions with biological targets like enzymes or receptors .

- Methodological Insight : Computational tools (e.g., DFT calculations) can predict reactive sites by analyzing electron density distribution and frontier molecular orbitals.

Q. What are the standard protocols for synthesizing this compound?

- Synthesis typically involves:

Imidazole ring formation : Condensation of glyoxal with ammonia and formaldehyde under acidic conditions .

Thioether linkage : Reacting 4-bromobenzyl chloride with the imidazole intermediate in the presence of a base (e.g., NaOH) .

Sulfonylation : Introducing the piperidin-1-ylsulfonyl group via nucleophilic substitution using piperidine and sulfonyl chloride derivatives .

- Key reagents : Sodium hydrosulfide (NaSH) for thiolation, m-chloroperbenzoic acid (mCPBA) for oxidation, and chromatography for purification .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., CHBrNOS, ~538.5 g/mol) .

- X-ray Crystallography : Resolves 3D conformation, particularly the dihedral angles between aromatic rings .

Advanced Research Questions

Q. How can researchers optimize the yield of the thioether linkage formation during synthesis?

- Variables to optimize :

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol intermediates .

- Temperature : Controlled heating (60–80°C) reduces side reactions like oxidation to sulfones .

- Base selection : Use of weaker bases (e.g., KCO) minimizes hydrolysis of the benzyl chloride precursor .

- Data-Driven Approach : Design of Experiments (DoE) can model interactions between variables to identify optimal conditions .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive)?

- Potential factors causing discrepancies :

- Assay conditions : Variations in pH, solvent (DMSO vs. aqueous buffers), or cell lines .

- Structural analogs : Subtle differences in substituents (e.g., 4-bromo vs. 4-chloro benzyl groups) alter target binding .

- Methodology :

- Side-by-side assays : Compare the compound with analogs under identical conditions .

- Molecular docking : Predict binding affinities to targets like bacterial enoyl-ACP reductase .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

- Key parameters :

- Lipophilicity (LogP) : Adjust via substituents on the benzyl or piperidine groups .

- Metabolic stability : Identify labile sites (e.g., sulfonyl groups) using CYP450 enzyme models .

- Tools :

- QSAR models : Relate structural features to bioactivity data from analogs .

- ADMET prediction software : SwissADME or pkCSM to optimize solubility and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.